An In-depth Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate
An In-depth Technical Guide to tert-Butyl (2-amino-3-chlorophenyl)carbamate
Foreword: Understanding the Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic importance of well-defined molecular scaffolds cannot be overstated. tert-Butyl (2-amino-3-chlorophenyl)carbamate emerges as a pivotal intermediate, offering a synthetically versatile platform for the construction of complex heterocyclic systems and other targeted molecular architectures. Its utility is rooted in the orthogonal reactivity of its functional groups: a nucleophilic aromatic amine and a sterically hindered, acid-labile carbamate. This guide provides an in-depth examination of this compound's properties, synthesis, and reactivity, offering field-proven insights for researchers, medicinal chemists, and process development professionals. The causality behind experimental choices and the inherent logic of its application will be a central theme, ensuring this document serves as a practical and authoritative resource.
Core Molecular Attributes and Physicochemical Profile
tert-Butyl (2-amino-3-chlorophenyl)carbamate, identified by CAS Number 954238-81-4 , is a mono-Boc-protected 3-chloro-1,2-phenylenediamine.[1][2] The strategic placement of the chloro, amino, and N-Boc-amino groups on the aromatic ring dictates its chemical behavior and renders it a valuable precursor in multi-step synthetic campaigns.
Structural and Chemical Identity
The fundamental structure of this compound is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the amino functionalities, rendering it non-nucleophilic under a wide range of conditions. This allows for selective reactions to occur at the unprotected aniline amine. The electron-withdrawing nature of the adjacent chlorine atom subtly modulates the basicity and nucleophilicity of this free amino group.
Caption: Chemical structure of tert-Butyl (2-amino-3-chlorophenyl)carbamate.
Physicochemical Data Summary
While experimentally determined data for this specific compound are not widely published, a robust profile can be assembled from computed values and comparison with analogous structures. This information is critical for anticipating solubility, reactivity, and appropriate handling conditions.
| Property | Value | Source |
| CAS Number | 954238-81-4 | Alchem Pharmtech[1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | PubChem[3] |
| Molecular Weight | 242.70 g/mol | PubChem[3] |
| Appearance | Expected to be a white to off-white solid | Inferred from related compounds[4] |
| Melting Point | Not reported; expected to be higher than the non-chlorinated analog (109-111 °C) | Inferred from related compounds[4] |
| Solubility | Expected to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMF | Inferred from general carbamate properties |
| XLogP3 | 2.6 | PubChem (Computed)[3] |
| Hydrogen Bond Donor Count | 2 (one from NH₂, one from NH of carbamate) | PubChem (Computed)[3] |
| Hydrogen Bond Acceptor Count | 3 (two from carbamate oxygens, one from NH₂) | PubChem (Computed)[3] |
| Rotatable Bond Count | 2 | PubChem (Computed)[3] |
Synthesis and Manufacturing Principles
The synthesis of tert-butyl (2-amino-3-chlorophenyl)carbamate hinges on the selective mono-protection of a diamine. The most logical and industrially scalable precursor is 3-chloro-1,2-phenylenediamine. The core challenge in this synthesis is achieving high regioselectivity and avoiding the formation of the di-protected byproduct.
Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the carbamate group, identifying the key transformation as the selective N-acylation of the corresponding diamine.
Caption: Retrosynthetic approach for the target molecule.
Recommended Synthetic Protocol
This protocol is a representative procedure based on well-established methods for the mono-Boc protection of aromatic diamines.[5] The key to selectivity is controlling the stoichiometry of the Boc-protection reagent and utilizing a non-polar solvent system to precipitate the mono-protected product, thereby preventing further reaction.
Materials and Reagents:
-
3-Chloro-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-1,2-phenylenediamine (1.0 equivalent) in anhydrous DCM or THF (approx. 10-15 mL per gram of diamine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and enhance selectivity.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 - 1.05 equivalents) in a minimal amount of the same solvent and add it dropwise to the cooled diamine solution over 30-60 minutes. Slower addition favors the mono-protected product.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted Boc₂O byproducts and acidic impurities) and brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.
Causality and Self-Validation: The use of a slight excess of the diamine or precise 1:1 stoichiometry is a common strategy to minimize the di-Boc byproduct. The choice of a less polar solvent like DCM can be advantageous as the mono-Boc product, being more polar than the starting material but less soluble than the di-Boc product, may begin to precipitate, effectively removing it from the reaction and preventing over-reaction.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectral data are inferred from the known chemical shifts and absorption frequencies of its constituent functional groups and analogous structures.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the tert-butyl group.
-
Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the phenyl ring, likely exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted pattern.
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Amine Protons (variable): A broad singlet for the -NH₂ protons (typically δ 3.5-4.5 ppm) and another for the carbamate N-H proton (typically δ 6.0-8.0 ppm). These signals are exchangeable with D₂O.
-
tert-Butyl Group (δ ~1.5 ppm): A sharp, intense singlet integrating to 9 protons, characteristic of the Boc group.[4]
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals for the aromatic carbons.
-
Carbonyl Carbon (δ ~153-156 ppm): A signal for the carbamate carbonyl carbon.
-
Boc Carbons (δ ~80 ppm and ~28 ppm): A signal for the quaternary carbon of the tert-butyl group (~80 ppm) and a signal for the three methyl carbons (~28 ppm).[4]
-
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~3300 | N-H Stretch | Secondary Amide (Carbamate N-H) |
| 2980-2960 | C-H Stretch | tert-Butyl Group |
| ~1700 | C=O Stretch | Carbamate Carbonyl |
| ~1590, ~1480 | C=C Stretch | Aromatic Ring |
| ~1520 | N-H Bend | Secondary Amide (Amide II band) |
| ~750 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern.
-
Expected [M+H]⁺: 243.09
-
Isotopic Pattern: A characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1 will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes, providing strong evidence for a monochlorinated compound.
Reactivity Profile and Synthetic Applications
The synthetic utility of tert-butyl (2-amino-3-chlorophenyl)carbamate stems from the differential reactivity of its nucleophilic centers, enabling its use as a versatile scaffold in medicinal chemistry.
Chemoselective Reactions at the Free Amino Group
The unprotected aniline is the primary site for electrophilic attack. This allows for a wide range of transformations while the second amino group remains masked.
Caption: Reaction pathways originating from the free amino group.
-
Acylation/Sulfonylation: The free amine readily reacts with acid chlorides, sulfonyl chlorides, or activated esters to form amides and sulfonamides, respectively. This is a common step in building out molecular complexity.
-
Condensation Reactions: The ortho-diamine arrangement (after deprotection) is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems, which are privileged scaffolds in drug discovery. The mono-protected nature of the starting material allows for sequential, controlled construction of these rings.
-
Buchwald-Hartwig/Ullmann Coupling: The free amine can participate in palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.
Deprotection of the Boc Group
The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions. This orthogonality is the cornerstone of its utility as a protecting group.
-
Standard Conditions: Trifluoroacetic acid (TFA) in DCM is the most common and efficient method for Boc deprotection. The reaction is typically rapid (1-2 hours) at room temperature.
-
Alternative Conditions: Other acidic conditions, such as HCl in dioxane or methanol, can also be employed. Care must be taken with substrates that may have other acid-labile groups.
The deprotection unmasks the second amino group, yielding 3-chloro-1,2-phenylenediamine, or, if performed after modification of the first amine, a mono-substituted diamine ready for further functionalization or cyclization.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are paramount to ensure safety.
-
Hazard Class: While a specific GHS classification is not universally available, compounds of this type should be handled as irritants. It is potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with eyes, skin, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is advisable to store it away from strong oxidizing agents and strong acids.
Conclusion: A Strategic Asset in Synthesis
tert-Butyl (2-amino-3-chlorophenyl)carbamate is more than a mere chemical intermediate; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its pre-configured arrangement of a selectively protected diamine on a chlorinated aromatic core provides medicinal chemists with a reliable and versatile entry point to a diverse range of target structures, particularly in the realm of kinase inhibitors and other pharmacologically relevant heterocyclic systems. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, is essential for leveraging its full synthetic potential.
References
- Supporting Information for a relevant chemical synthesis publication.
-
Organic Syntheses Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 154074106, tert-butyl N-amino-N-(2-chlorophenyl)carbamate. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. Available at: [Link]
-
Appchem. (2-AMINO-3-CHLORO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 954238-81-4. Available at: [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. appchemical.com [appchemical.com]
- 3. tert-butyl N-amino-N-(2-chlorophenyl)carbamate | C11H15ClN2O2 | CID 154074106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
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